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5-Methylisoquinolin-3-amine

Cat. No.: B13670467
M. Wt: 158.20 g/mol
InChI Key: JSCLMSBCGZVBND-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoquinoline (B145761) Core

First isolated from coal tar in the late 19th century, isoquinoline quickly captured the attention of chemists due to its presence in a variety of naturally occurring alkaloids with potent pharmacological properties. numberanalytics.com These natural products, found in plant families such as Papaveraceae and Berberidaceae, have been used in traditional medicine for centuries for their analgesic, antimicrobial, and anti-inflammatory effects. amerigoscientific.combohrium.com The discovery of isoquinoline and its derivatives spurred extensive research into their synthesis and biological activities, laying the groundwork for modern medicinal chemistry. nih.govnumberanalytics.com The development of classical synthetic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions enabled the construction of the isoquinoline framework, paving the way for the exploration of a vast chemical space. nih.gov

Importance of Isoquinoline Amine Derivatives in Contemporary Research

Isoquinoline derivatives, and particularly isoquinoline amines, are of significant interest in modern drug discovery and development. nih.govresearchgate.net The introduction of an amine group onto the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties, such as its basicity, polarity, and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's biological activity and pharmacokinetic profile.

Contemporary research has revealed that isoquinoline-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netontosight.aiwisdomlib.org The versatility of the isoquinoline scaffold allows for the strategic placement of substituents to optimize interactions with biological targets. nih.gov For instance, some isoquinoline derivatives have been investigated for their ability to inhibit enzymes or to intercalate with DNA, highlighting their potential as therapeutic agents. researchgate.netresearchgate.net The ongoing exploration of isoquinoline amines continues to yield novel compounds with promising medicinal applications. bohrium.com

Specific Focus on 5-Methylisoquinolin-3-amine as a Research Target

Within the broad family of isoquinoline derivatives, this compound has emerged as a compound of specific research interest. Its structure, featuring a methyl group at the 5-position and an amine group at the 3-position, presents a unique combination of electronic and steric properties. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. chemshuttle.com

The presence of the methyl group can influence the molecule's lipophilicity and metabolic stability, while the amine group provides a key reactive handle for further chemical modifications. Researchers are actively exploring the synthesis and potential applications of this compound and its derivatives in various fields of chemical and medicinal research.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H10N2 chemshuttle.com
Molecular Weight 158.204 g/mol chemshuttle.com
CAS Number 2092393-60-5 chemshuttle.com
Purity 95% chemshuttle.com
Storage 2-8 °C chemshuttle.com
SMILES CC1=C2C=C(N=CC2=CC=C1)N chemshuttle.com

Table 2: Comparison of Related Isoquinoline Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Feature
IsoquinolineC9H7N129.162Parent isoquinoline structure. wikipedia.org
5-Methylisoquinolin-3-olC10H9NO159.18Hydroxyl group at position 3 instead of an amine. vulcanchem.com
1-Methylisoquinolin-3-amineC10H10N2158.20Methyl group at position 1. vulcanchem.com
4-Methylisoquinolin-3-amineC10H10N2158.2Methyl group at position 4. lookchem.com
3-Methylisoquinolin-5-amineC10H10N2158.2Amine group at position 5 and methyl at position 3. chembk.com
4-Methylisoquinolin-5-amineC10H10N2158.2Amine group at position 5 and methyl at position 4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B13670467 5-Methylisoquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methylisoquinolin-3-amine

InChI

InChI=1S/C10H10N2/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3,(H2,11,12)

InChI Key

JSCLMSBCGZVBND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 5 Methylisoquinolin 3 Amine and Its Derivatives

Classical Approaches to Isoquinoline (B145761) Synthesis

The construction of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical methods. These reactions typically involve the cyclization of a substituted phenethylamine or a related precursor.

Bischler–Napieralski Reaction Adaptations

The Bischler–Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgwikipedia.orgnrochemistry.com The reaction initially yields a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.orgwikipedia.orgjk-sci.com

To synthesize a precursor for 5-Methylisoquinolin-3-amine, one would start with an appropriately substituted β-phenylethylamide. Specifically, a β-(3-methylphenyl)ethylamine derivative would be required to introduce the methyl group at the 5-position of the isoquinoline ring. The presence of electron-donating groups on the aromatic ring generally facilitates the cyclization. nrochemistry.comjk-sci.com

Reaction Scheme:

Starting MaterialReagentsIntermediateProduct
N-Acyl-β-(3-methylphenyl)ethylamine1. POCl₃, reflux2. Dehydrogenation (e.g., Pd/C)5-Methyl-3,4-dihydroisoquinoline derivative5-Methylisoquinoline derivative

The key challenge in adapting this method for this compound lies in the introduction of the 3-amino group. This would typically involve using a starting material where the acyl group of the β-arylethylamide is derived from a protected amino acid or a related synthon. Subsequent deprotection after the formation of the isoquinoline ring would yield the desired 3-amino functionality.

Pictet–Spengler Reaction Variants

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgchemeurope.com This method is particularly effective for β-arylethylamines with electron-rich aromatic rings. wikipedia.org The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline.

For the synthesis of a 5-methylisoquinoline derivative, the starting material would be a β-(3-methylphenyl)ethylamine. The choice of the aldehyde or ketone reactant is crucial as it determines the substituent at the 1-position of the resulting tetrahydroisoquinoline. To obtain an unsubstituted C1 position, formaldehyde is typically used.

General Reaction:

β-ArylethylamineCarbonyl CompoundCatalystProduct
β-(3-Methylphenyl)ethylamineFormaldehydeAcid (e.g., HCl)5-Methyl-1,2,3,4-tetrahydroisoquinoline

To arrive at this compound, a strategy would involve either starting with a β-arylethylamine that already contains the necessary functionality to be converted into a 3-amino group post-cyclization and aromatization, or by functionalizing the tetrahydroisoquinoline intermediate before aromatization.

Pomeranz–Fritsch Reaction and Modifications

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of an aromatic aldehyde with 2,2-dialkoxyethylamine. nih.govwikipedia.org

To synthesize a 5-methylisoquinoline, 3-methylbenzaldehyde would be the required starting aromatic aldehyde. The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com

Reaction Pathway:

Aromatic AldehydeAmineCatalystProduct
3-Methylbenzaldehyde2,2-DiethoxyethylamineH₂SO₄5-Methylisoquinoline

A significant modification of this reaction is the Schlittler-Müller modification, which utilizes a substituted benzylamine and glyoxal hemiacetal. thermofisher.com To introduce a substituent at the 3-position, as in the target molecule, would likely require a more complex starting aminoacetal or subsequent functionalization of the resulting 5-methylisoquinoline.

Bobbitt Reaction Strategies

The Bobbitt reaction is a modification of the Pomeranz–Fritsch synthesis that leads to the formation of 1,2,3,4-tetrahydroisoquinolines. rsc.org It involves the hydrogenation of the intermediate Schiff base (benzalaminoacetal) prior to the acid-catalyzed cyclization. wikipedia.orgrsc.org This method is useful for preparing substituted tetrahydroisoquinolines which can then be aromatized.

Starting with 3-methylbenzaldehyde and 2,2-diethoxyethylamine, the initial condensation forms the Schiff base. Subsequent hydrogenation and acid-catalyzed cyclization would yield 5-methyl-1,2,3,4-tetrahydroisoquinoline.

Bobbitt Reaction Steps:

ReactantsStep 1Step 2Product
3-Methylbenzaldehyde + 2,2-DiethoxyethylamineCondensationHydrogenation, then Acid-catalyzed cyclization5-Methyl-1,2,3,4-tetrahydroisoquinoline

Similar to the other classical methods, the introduction of the 3-amino group would necessitate either a functionalized starting material or a multi-step sequence involving functional group manipulation of the tetrahydroisoquinoline intermediate before the final aromatization step.

Modern and Emerging Synthetic Strategies for Functionalized Isoquinolines

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of highly functionalized isoquinolines, often with improved efficiency, regioselectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metals such as palladium (Pd), rhodium (Rh), and copper (Cu) have been extensively utilized in the synthesis of isoquinolines and their derivatives. These methods often involve C-H activation, cross-coupling, and annulation strategies.

Rhodium-Catalyzed Annulation: Rhodium catalysts have been shown to be effective in the annulation of benzoylhydrazines with alkynes to produce isoquinolones, which can be precursors to aminoisoquinolines. rsc.org Rhodium-catalyzed C-H activation of quinolines has also been studied, indicating the potential for direct functionalization. nih.gov

Palladium-Catalyzed Amination: A plausible modern approach to this compound would involve the synthesis of a 3-halo-5-methylisoquinoline followed by a palladium-catalyzed amination reaction. The Buchwald-Hartwig amination, for instance, is a powerful method for the formation of C-N bonds. This strategy would require the initial synthesis of the halogenated 5-methylisoquinoline, which could potentially be achieved through classical methods followed by halogenation.

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also been employed for the synthesis of amino-heterocycles. Similar to palladium catalysis, a copper-catalyzed amination of a 3-halo-5-methylisoquinoline could be a viable route to the target compound.

Illustrative Modern Synthetic Approach:

PrecursorReagentCatalyst SystemProduct
3-Bromo-5-methylisoquinolineAmmonia (B1221849) or an ammonia equivalentPalladium catalyst with a suitable ligand (e.g., Buchwald or Hartwig ligands)This compound

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been ingeniously coupled with subsequent cyclization steps to construct diverse heterocyclic scaffolds, including isoquinolines. In these "Ugi post-cyclization" strategies, the intermediate adduct formed from the Ugi reaction is designed to undergo a subsequent intramolecular reaction to form the target heterocycle. acs.org

One such strategy applies the Pomeranz–Fritsch reaction or its Schlittler–Müller modification as the post-Ugi cyclization step. acs.orgnih.gov In this sequence, an aldehyde, an amine (such as aminoacetaldehyde diethyl acetal), a carboxylic acid, and an isocyanide undergo the Ugi reaction. The resulting crude adduct is then treated with acid to induce cyclization, affording the isoquinoline core. acs.org This approach has been used to synthesize a variety of isoquinoline derivatives in moderate to good yields. acs.orgnih.gov The power of this method lies in its convergent nature, allowing for the rapid assembly of complex structures and the creation of large compound libraries from simple, readily available building blocks. nih.gov

MCR TypePost-Cyclization StrategyStarting MaterialsProduct Scaffold
Ugi ReactionPomeranz–Fritsch ReactionAldehyde, Aminoacetaldehyde diethyl acetal, Carboxylic acid, IsocyanideIsoquinolines acs.org
Ugi ReactionSchlittler–Müller ModificationBenzylamine, Glyoxal semiacetal, Carboxylic acid, IsocyanideIsoquinolines acs.orgnih.gov

Photochemical Reactions and Radical Pathways

Photochemical methods offer unique reaction pathways that are often inaccessible through traditional thermal chemistry. By utilizing light energy, specific bonds can be activated to generate radical intermediates, enabling novel transformations on the isoquinoline core.

A significant advancement in isoquinoline functionalization is the development of phosphite-mediated molecular editing. This photochemical strategy facilitates a formal N-to-C alkyl group migration, leading to the selective alkylation of the C4 (meta) position of the isoquinoline ring. The process begins with the N-alkylation of the isoquinoline nitrogen with a range of alkyl bromides. The resulting N-alkyl isoquinolinium salt then undergoes a photochemical rearrangement mediated by a phosphite, which promotes the migration of the alkyl group from the nitrogen atom to the C4 carbon.

This method represents a switch in site selectivity from previously reported phosphite-mediated migrations that resulted in ortho-C–H (C1) alkylation. Experimental and computational studies have revealed that this meta-alkylation proceeds through an unprecedented C–N bond cleavage from the singlet excited state of an enamine-type intermediate, following a radical bond-cleavage pathway. A key advantage of this method is its ability to install sterically demanding alkyl groups, including primary, secondary, and tertiary alkyl halides, which is often a challenge for other meta-alkylation techniques. The versatility of this protocol allows for the sequential functionalization of the isoquinoline core, enabling regiodivergent ortho- and meta-dialkylations.

Table 1: Scope of Phosphite-Mediated Meta-C-H Alkylation of Isoquinolines

Entry Migrating Group Product Yield (%)
1 Benzyl 4-benzylisoquinoline 66
2 N-allyl 4-allylisoquinoline Good
3 Ester-substituted alkyl Methyl 2-(isoquinolin-4-yl)acetate 58
4 Secondary alkyl (methyl, phenyl) 4-(1-phenylethyl)isoquinoline 66

This table is generated based on data describing the successful migration of various substituted groups.

Photodecarboxylative reactions provide a powerful method for generating alkyl radicals from readily available carboxylic acid derivatives. In the context of isoquinoline synthesis, visible light-driven decarboxylative alkylation has been successfully applied. This process typically involves a photocatalyst, such as an olefin-linked covalent organic framework (2D-COF-2), which can reduce an N-hydroxyphthalimide (NHPI) ester via a single electron transfer (SET) upon irradiation with visible light.

The SET event triggers the fragmentation of the NHPI ester, leading to the loss of carbon dioxide and the formation of an alkyl radical. This nucleophilic radical then attacks the electron-deficient isoquinoline ring, which is activated by an acid like trifluoroacetic acid (TFA). This addition forms a radical cation intermediate. Subsequent oxidation of this intermediate by the photocatalyst regenerates the catalyst and produces an alkylated isoquinoline cation, which, after deprotonation, yields the final functionalized product. This method is advantageous due to its use of visible light and its applicability under non-homogeneous reaction conditions, aligning with the principles of green and sustainable chemistry.

The spin-center shift (SCS) is a radical process characterized by a 1,2-radical translocation that occurs alongside a two-electron ionic movement, such as the elimination of a leaving group. This concept, initially observed in biochemical transformations like DNA biosynthesis, has found significant application in synthetic organic chemistry.

A notable application in isoquinoline chemistry is the photochemical C-H hydroxyalkylation. This reaction diverges from the typical oxidative conditions of Minisci-type reactions by operating under reducing conditions. The process is initiated by the visible-light-mediated generation of an acyl radical from a 4-acyl-1,4-dihydropyridine (acyl-DHP). This acyl radical adds to the protonated isoquinoline to form a radical intermediate. The key step involves the rearomatization of the azine ring, which is triggered by acid activation of the carbonyl group. This rearomatization occurs via a spin-center shift, where the spin density moves to the benzylic position of a new radical intermediate, effectively transferring the radical center. This mechanism avoids the need for an external oxidant and allows for the synthesis of hydroxyalkylated isoquinolines, which are difficult to obtain through other direct functionalization methods.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom- and step-economical approach for constructing and modifying complex molecules. These strategies avoid the need for pre-functionalized starting materials, directly converting inert C-H bonds into new C-C or C-heteroatom bonds.

In directed C-H activation, a directing group (DG) within the substrate coordinates to a transition-metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance facilitates regioselective C-H bond cleavage and subsequent functionalization. For the isoquinoline scaffold, the ring nitrogen atom can itself act as an embedded directing group, typically guiding functionalization to the C8 or C2 positions.

However, to achieve functionalization at other positions, an external directing group is often required. For instance, a hydrazone group can be used as an oxidizing directing group in Rh(III)-catalyzed reactions to achieve ortho-C-H bond activation and annulation for the synthesis of highly substituted isoquinolines. Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides can be employed to construct 3,4-substituted hydroisoquinolones. These methods rely on the formation of a stable metallacycle intermediate, which controls the regioselectivity of the reaction. The choice of catalyst and directing group is crucial for promoting the desired C-H activation and controlling the selectivity of the transformation.

Table 2: Examples of Transition Metals Used in Directed C-H Activation of Heterocycles

Transition Metal Common Application
Palladium (Pd) C-H activation/annulation, oxidative coupling
Rhodium (Rh) C-H activation/annulation
Ruthenium (Ru) Cyclization reactions
Cobalt (Co) Decarboxylative C-H activation/annulation

Functionalization at the meta position of nitrogen-containing heterocycles like isoquinoline is particularly challenging due to the electronic properties of the ring, which favor reactions at the ortho and para positions. However, several innovative strategies have been developed to achieve selective meta-C-H alkylation.

The phosphite-mediated photochemical reaction described earlier is a prime example of selective meta (C4) alkylation. This method leverages a alkyl migration from the nitrogen atom to the C4 position, overcoming the inherent electronic bias of the isoquinoline ring.

Another approach involves a one-pot, metal-free C-4 alkylation using vinyl ketones as electrophiles in the presence of benzoic acid. This reaction proceeds through a temporary dearomatization of the isoquinoline ring. The benzoic acid acts as a nucleophilic reagent, enabling the subsequent conjugate addition of the enamine intermediate to the vinyl ketone, ultimately leading to the C4-alkylated aromatic product. This method is complementary to reductive functionalization techniques and does not require pre-activation of the isoquinoline nitrogen.

Additionally, palladium-catalyzed methodologies using transient mediators have been developed. For example, a Pd(II)/isoquinoline catalyst system can achieve meta-C-H alkylation of benzylsulfonamides, demonstrating the feasibility of catalyst-controlled meta-selectivity. These diverse strategies provide a powerful toolkit for accessing meta-functionalized isoquinoline derivatives, which are valuable scaffolds in drug discovery.

Amination Reactions (General and Site-Specific)

Amination reactions are a direct approach to introduce an amino group onto the isoquinoline scaffold. The position of amination is influenced by the electronic properties of the isoquinoline ring and the reaction conditions.

One of the classic methods for the direct amination of nitrogen-containing heterocycles is the Chichibabin reaction . This reaction typically involves the treatment of the heterocycle with sodium amide (NaNH₂) in an inert solvent like xylene or liquid ammonia rsc.org. For an unsubstituted isoquinoline, the C1 position is the most electrophilic and, therefore, the primary site for nucleophilic attack. However, if the C1 position is blocked, amination can occur at the C3 position. In the case of 5-methylisoquinoline, if the C1 position were sterically hindered or electronically deactivated, a nucleophilic attack by the amide ion could potentially be directed to the C3 position, yielding this compound. The reaction proceeds through an addition-elimination mechanism involving a σ-adduct (a Meisenheimer-type intermediate), followed by the elimination of a hydride ion to restore aromaticity rsc.org. The progress of the reaction is often indicated by the evolution of hydrogen gas rsc.org.

Another approach to amination involves the reduction of a nitro group. A relevant synthetic procedure has been reported for the synthesis of 3-chloro-5-amino-isoquinoline from its corresponding nitro precursor prepchem.com. This method involves the reduction of 3-chloro-5-nitro-isoquinoline using powdered iron in a mixture of acetic acid and water prepchem.com. This suggests a viable pathway to this compound could involve the nitration of a suitable 5-methylisoquinoline precursor, followed by reduction of the nitro group to the desired amine.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination , have also been employed for the synthesis of aminoquinolines and could be adapted for isoquinolines nih.gov. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. For the synthesis of this compound, this would require a 3-halo-5-methylisoquinoline as a starting material, which would then be coupled with an ammonia equivalent or a protected amine.

Site-selective C-H amination is an emerging field that offers a more atom-economical approach. While specific applications to 5-methylisoquinoline at the C3 position are not widely reported, radical-mediated amination strategies have been developed for the functionalization of azaheterocycles rsc.orgresearchgate.net. These methods often utilize a catalyst to activate a specific C-H bond for amination, offering high regioselectivity rsc.orgresearchgate.net.

Table 1: Comparison of Amination Methodologies

Method Reagents Position of Amination Advantages Limitations
Chichibabin Reaction Sodium amide (NaNH₂) Primarily C1; C3 if C1 is blocked Direct amination of the heterocycle Harsh reaction conditions, potential for side reactions
Reduction of Nitro Group e.g., Fe/CH₃COOH Position of the nitro group Reliable and high-yielding Requires prior synthesis of the nitro-substituted precursor
Buchwald-Hartwig Amination Pd catalyst, ligand, base Position of the halide/triflate Broad substrate scope, good functional group tolerance Requires a pre-functionalized substrate
Site-Selective C-H Amination Metal catalyst, oxidant Directed by the catalyst system High atom economy, avoids pre-functionalization Catalyst development is ongoing for specific substrates

Heterocyclization Reactions (e.g., involving Tosylmethyl Isocyanide Derivatives)

Heterocyclization reactions provide a powerful tool for constructing the isoquinoline ring system with the desired substitution pattern from acyclic precursors. A notable reagent in this context is p-toluenesulfonylmethyl isocyanide (TosMIC) enamine.netorganic-chemistry.org. TosMIC is a versatile building block in organic synthesis due to its isocyano group, an acidic α-carbon, and a tosyl group that can act as a leaving group organic-chemistry.org.

The Van Leusen reaction and its variations utilize TosMIC for the synthesis of various heterocycles, including oxazoles and imidazoles, from aldehydes and imines, respectively mdpi.comnih.gov. The reaction proceeds via the initial deprotonation of TosMIC, followed by nucleophilic attack on a carbonyl or imine carbon, cyclization, and subsequent elimination of the tosyl group to form the aromatic heterocycle nih.gov.

For the synthesis of isoquinolines, a strategy involving the acid-mediated cyclization of α-benzyl TosMIC derivatives has been developed prepchem.com. This methodology has been successfully applied to the total synthesis of natural products like mansouramycin B prepchem.com. The general approach involves the reaction of a substituted benzyl halide with TosMIC to form an α-benzyl TosMIC derivative. This intermediate, upon treatment with an acid catalyst, undergoes cyclization to form the isoquinoline ring. To synthesize a 3-amino-5-methylisoquinoline derivative via this route, one would need to design a precursor where the nitrogen of the future amino group is incorporated into the starting materials, for example, by using a nitrile group that can be subsequently converted to an amine.

The general mechanism for isoquinoline synthesis using TosMIC derivatives can be outlined as follows:

Formation of the α-benzyl TosMIC derivative: A substituted benzyl halide is reacted with TosMIC in the presence of a base.

Acid-mediated cyclization: The α-benzyl TosMIC derivative is treated with an acid, which promotes an intramolecular cyclization onto the aromatic ring.

Aromatization: The cyclized intermediate undergoes elimination of the tosyl group and tautomerization to yield the aromatic isoquinoline ring.

This approach is particularly effective when electron-donating groups are present on the benzene (B151609) ring of the benzyl precursor, as they facilitate the electrophilic cyclization step.

Table 2: Key Features of TosMIC-based Heterocyclization

Feature Description
Reagent p-Toluenesulfonylmethyl isocyanide (TosMIC)
Key Intermediate α-Benzyl TosMIC derivative
Reaction Type Acid-mediated intramolecular cyclization
Driving Force Formation of the stable aromatic isoquinoline ring
Applicability Synthesis of substituted isoquinolines

Strategies for Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, particularly its reduced form, 1,2,3,4-tetrahydro-5-methylisoquinolin-3-amine, is of great interest due to the prevalence of chiral tetrahydroisoquinoline scaffolds in biologically active natural products and pharmaceuticals nih.govacs.orgwikipedia.orgresearchgate.net. Several strategies have been developed for the stereoselective synthesis of chiral tetrahydroisoquinolines.

One of the most common approaches is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline precursor . This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using a chiral metal catalyst nih.gov. Chiral rhodium and iridium complexes with chiral diamine ligands have been shown to be effective for the asymmetric transfer hydrogenation of 1-substituted-3,4-dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines with high enantiomeric excess wikipedia.org. For the synthesis of a chiral derivative of this compound, a suitable 3-amino-5-methyl-3,4-dihydroisoquinoline precursor would be required. The stereochemistry at the C3 position would be established during the reduction of the C=N double bond.

The use of chiral auxiliaries is another powerful strategy to induce stereoselectivity nih.gov. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For instance, Ellman's chiral auxiliary, tert-butanesulfinamide, has been successfully used in the asymmetric synthesis of 1-benzyltetrahydroisoquinoline alkaloids. This approach involves the condensation of the chiral auxiliary with an appropriate precursor to form a chiral sulfinylimine, which then undergoes a diastereoselective reaction, such as a Grignard addition or a cyclization, followed by removal of the auxiliary.

1,3-Dipolar cycloaddition reactions offer another avenue for the enantioselective synthesis of complex tetrahydroisoquinoline derivatives. This strategy involves the reaction of a C,N-cyclic azomethine imine (a 1,3-dipole) with a dipolarophile, catalyzed by a chiral catalyst, to construct a dinitrogen-fused heterocyclic system containing the tetrahydroisoquinoline core with high diastereoselectivity and enantioselectivity.

Table 3: Overview of Stereoselective Synthesis Strategies

Strategy Description Key Features
Asymmetric Reduction Reduction of a prochiral dihydroisoquinoline using a chiral catalyst. Utilizes chiral metal complexes (e.g., Rh, Ir) with chiral ligands; establishes stereocenters during C=N bond reduction.
Chiral Auxiliaries Temporary incorporation of a chiral group to direct a diastereoselective reaction. The auxiliary is removed after the stereocenter is set; examples include Ellman's auxiliary.
1,3-Dipolar Cycloaddition Enantioselective cycloaddition of a C,N-cyclic azomethine imine with a dipolarophile. Constructs complex, fused heterocyclic systems containing the tetrahydroisoquinoline core with high stereocontrol.

Chemical Reactivity and Functionalization of 5 Methylisoquinolin 3 Amine

Reactions Involving the Amine Moiety

The primary amine group in 5-Methylisoquinolin-3-amine is a key functional handle for a wide range of chemical transformations. Its nucleophilicity and basicity are central to its reactivity, enabling modifications such as acylation, alkylation, salt formation, diazotization, and condensation with carbonyl compounds.

Acylation and Amide Formation

The reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids results in the formation of the corresponding amides. This transformation is a common method for introducing a variety of substituents onto the amine nitrogen. The acylation process typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

When using carboxylic acids, coupling reagents are often employed to activate the acid for the acylation reaction. youtube.com These reagents can be categorized based on their reactivity towards amines:

Reagents that react irreversibly with amines: In this case, the carboxylic acid must be activated first before the addition of the amine. youtube.com

Reagents that react faster with carboxylates: These can be added to a mixture of the acid and amine. youtube.com

The general reaction for amide formation is as follows: this compound + R-COOH + Coupling Agent → N-(5-methylisoquinolin-3-yl)amide + Byproducts

Alkylation Reactions (N-alkylation, Mono-N-alkylation)

N-alkylation of this compound involves the formation of a new carbon-nitrogen bond. mt.com This can be achieved using various alkylating agents, such as alkyl halides or alcohols. wikipedia.orgnih.gov A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov

To achieve selective mono-N-alkylation, several strategies have been developed. These include using specific reagents that limit further reaction or controlling reaction conditions. nih.govresearchgate.netunive.itrsc.org For instance, the use of ionic liquids as solvents has been shown to reduce the overalkylation of primary amines. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo monoalkylation followed by in situ depyridylation to yield the secondary amine without overalkylation products. nih.gov

Alkylation MethodAlkylating AgentTypical ConditionsSelectivityReference
Direct AlkylationAlkyl Halides (e.g., R-Br, R-I)Base (e.g., K₂CO₃, CsOH), Solvent (e.g., MeCN, DMF)Often leads to a mixture of mono- and di-alkylated products. wikipedia.orgresearchgate.net
Borrowing Hydrogen (Hydrogen Autotransfer)Alcohols (R-OH)Metal catalyst (e.g., Ru, Co complexes), Base, High TemperatureCan provide good selectivity for secondary amines. nih.govrsc.org
Alkylation in Ionic LiquidsAlkyl HalidesIonic liquid solventMarkedly reduces overalkylation, favoring mono-alkylation. researchgate.net
Reductive AminationAldehydes/KetonesReducing agent (e.g., NaBH₃CN, H₂/Catalyst)A reliable method for preparing secondary amines. researchgate.netacs.org
Using N-Trifluoroacetyl DerivativesMethyl IodideBasic conditions, followed by hydrolysisProvides high yield of N-monomethylated amines. rsc.org

Salt Formation and Neutralization

As a basic compound, this compound readily reacts with acids to form ammonium salts. This is a fundamental acid-base reaction where the lone pair of electrons on the amine nitrogen accepts a proton from an acid. The resulting salt is typically a crystalline solid with increased water solubility compared to the free amine.

Reaction: this compound + HX → 5-Methylisoquinolin-3-aminium X⁻

The formation of a salt can be useful for purification or for preparing aqueous solutions. The free amine can be regenerated from its salt by treatment with a suitable base, a process known as neutralization. nih.govbath.ac.uk This reversible reaction is crucial in extraction procedures and in many synthetic steps where the amine needs to be protected or its basicity masked.

Reactions with Nitrous Acid and Diazotization

The reaction of primary aromatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0-5 °C), leads to the formation of a diazonium salt. organic-chemistry.orgbyjus.com This process is known as diazotization. The resulting 5-methylisoquinolin-3-diazonium salt is a valuable synthetic intermediate.

Aryl diazonium salts are generally unstable and are used immediately in subsequent reactions. libretexts.org They are precursors for a wide range of transformations where the diazonium group (-N₂⁺) is replaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction provides a powerful method to introduce a variety of functional groups onto the isoquinoline (B145761) ring that are not easily accessible by other means. organic-chemistry.org

ReactionReagentProduct Functional GroupReference
Sandmeyer (Chlorination)CuCl / HCl-Cl (3-chloro-5-methylisoquinoline) lscollege.ac.inmasterorganicchemistry.com
Sandmeyer (Bromination)CuBr / HBr-Br (3-bromo-5-methylisoquinoline) lscollege.ac.inmasterorganicchemistry.com
Sandmeyer (Cyanation)CuCN / KCN-CN (5-methylisoquinoline-3-carbonitrile) lscollege.ac.inmasterorganicchemistry.com
Schiemann ReactionHBF₄, then heat-F (3-fluoro-5-methylisoquinoline) organic-chemistry.org
Gattermann ReactionCu powder / H⁺-Cl, -Br, -CN masterorganicchemistry.com
HydroxylationH₂O, heat-OH (5-methylisoquinolin-3-ol) libretexts.orgorganic-chemistry.org
IodinationKI-I (3-iodo-5-methylisoquinoline) organic-chemistry.org
ReductionH₃PO₂-H (5-methylisoquinoline) masterorganicchemistry.com

Reactions with Carbonyl Compounds (Imines Formation)

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com The reaction is reversible and is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack. chemistrysteps.comoperachem.com

The mechanism proceeds through a carbinolamine intermediate. Protonation of the hydroxyl group of the carbinolamine converts it into a good leaving group (water), which is then eliminated to form an iminium ion. Subsequent deprotonation of the nitrogen yields the final imine product. youtube.comchemistrysteps.com Removing the water formed during the reaction can drive the equilibrium towards the product side. youtube.com

General Reaction: this compound + R₂C=O ⇌ 5-Methylisoquinolin-3-yl-imine + H₂O

Oxidative Degradation Mechanisms of Amines

The oxidative degradation of amines is a complex process that can occur in the presence of oxygen and is often catalyzed by metal ions. ntnu.no The mechanisms are believed to proceed through radical intermediates. ntnu.no For primary and secondary amines, the initial step can be a hydrogen abstraction from the nitrogen or an alpha-carbon, while for tertiary amines, a single electron transfer from the nitrogen lone pair is a likely pathway. ntnu.no

The resulting radicals can react with oxygen to form peroxy radicals, which can then lead to a variety of degradation products, including imines, amides, aldehydes, and carboxylic acids. ntnu.nonih.gov The imines formed can further hydrolyze to yield an aldehyde or ketone and a smaller amine or ammonia. ntnu.no Studies have shown that secondary amines can be more susceptible to oxidation than primary or tertiary amines. nih.gov The oxidative degradation of this compound would likely follow these general pathways, potentially leading to the formation of imines, amides, or cleavage of the amine group from the isoquinoline ring under harsh oxidative conditions.

Reactivity of the Isoquinoline Core

The reactivity of the this compound core is dictated by the electronic nature of its two fused rings. The pyridine (B92270) ring is susceptible to nucleophilic attack, particularly at the positions alpha and gamma to the nitrogen (C-1 and C-3), while the benzene (B151609) ring is more prone to electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

In this compound, the outcome of EAS is controlled by the two existing substituents: the C-5 methyl group and the C-3 amino group.

C-5 Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It activates the benzene ring towards electrophilic attack and would direct incoming electrophiles to the C-6 and C-8 positions.

C-3 Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. mnstate.edu Its activating effect extends to both rings, but its directing influence is most pronounced on the carbocyclic ring. It strongly favors substitution at the C-4 position (on the pyridine ring) and would also direct to positions on the benzene ring. However, under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), the amino group is protonated to form an ammonium ion (-NH₃⁺). This protonated form is a strongly deactivating, meta-directing group, which would retard the reaction and alter the substitution pattern. libretexts.org

To utilize the powerful activating effect of the amino group, it is often protected, for instance, by converting it into an amide (e.g., acetanilide). The amide is still an activating, ortho, para-director but is less basic and less prone to protonation. libretexts.org The steric bulk of the protecting group can also influence the regioselectivity, often favoring the para position over the ortho position.

Given these factors, electrophilic substitution on this compound (or its protected form) is predicted to occur preferentially on the benzene ring at the C-6 and C-8 positions, which are activated by the C-5 methyl group and are sterically accessible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionInfluence of C-5 Methyl GroupInfluence of C-3 Amino GroupPredicted Reactivity
C-4Noneortho-directing (activated)Possible, but pyridine ring is generally deactivated.
C-6ortho-directing (activated)para-directing (activated)Favored position for substitution.
C-8para-directing (activated)meta-directing (weakly influenced)Favored position for substitution.

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNA_r) is favored on electron-deficient aromatic systems. nih.gov The pyridine ring of the isoquinoline core is inherently electron-poor and thus susceptible to attack by nucleophiles, primarily at the C-1 and C-3 positions. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. fishersci.co.uknih.gov For this mechanism to be effective, a good leaving group, typically a halide, must be present at the position of attack.

In this compound, the amino group at C-3 is a very poor leaving group. Therefore, direct nucleophilic displacement of the amine is not a feasible reaction pathway. Nucleophilic substitution on this scaffold would require prior modification:

Presence of a Leaving Group: If a halogen were present at the C-1 position, it would be readily displaced by a variety of nucleophiles.

Activation of the Amine: The C-3 amino group could be converted into a better leaving group, such as a diazonium salt (-N₂⁺). This would allow for replacement by various nucleophiles via a Sandmeyer-type reaction.

Activation of the Ring: N-alkylation or N-oxidation of the isoquinoline nitrogen (N-2) would form an isoquinolinium salt or N-oxide. This greatly increases the electrophilicity of the ring, making the C-1 and C-3 positions highly activated towards nucleophilic attack.

Cycloaddition Reactions (e.g.,researchgate.netuchicago.edunih.govTriazolo[3,4-a]isoquinolines)

Cycloaddition reactions provide a powerful method for constructing fused heterocyclic systems. A prominent example involving the isoquinoline core is the synthesis of researchgate.netuchicago.edunih.govtriazolo[3,4-a]isoquinolines. researchgate.netnih.govnih.gov These reactions are typically [3+2] dipolar cycloadditions, where the isoquinoline moiety provides two atoms (N-2 and C-1) to a three-atom dipole. uchicago.edulibretexts.org

A common strategy involves the reaction of a 1-substituted isoquinoline with a precursor that generates a 1,3-dipole. For instance, the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides in the presence of a base can lead to the formation of the triazolo[3,4-a]isoquinoline system. researchgate.net The mechanism involves the initial reaction at the C-1 position, followed by an intramolecular cyclization involving the ring nitrogen (N-2).

For this compound to participate in such a cycloaddition to form a triazole ring fused at the [3,4-a] position, it would first need to be functionalized at the C-1 position with a group capable of reacting with the dipole precursor (e.g., a hydrazino group). The core cycloaddition event relies on the nucleophilicity of the N-2 nitrogen and the electrophilicity of the C-1 carbon.

Table 2: Representative Cycloaddition Reactions on the Isoquinoline Scaffold
Reaction TypeReactantsProductReference
[3+2] Dipolar CycloadditionIsoquinoline-derived azomethine ylide + dipolarophile (e.g., alkyne)Pyrrolo[2,1-a]isoquinoline nih.gov
[3+2] Dipolar Cycloaddition1-Hydrazinylisoquinoline + aldehyde researchgate.netuchicago.edunih.govTriazolo[3,4-a]isoquinoline researchgate.net
[3+2] Dipolar CycloadditionC,N-Cyclic azomethine imines + allyl alkyl ketonesTetrahydroisoquinoline derivatives nih.gov

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are less common for stable aromatic systems like isoquinoline but can be achieved under specific conditions, often involving photochemical methods or complex rearrangement cascades. uchicago.eduwikipedia.org

Deaminative ring contraction is a known strategy for modifying nitrogen-containing heterocycles. nih.gov This process often involves the conversion of a cyclic amine into a rearranged, ring-contracted product through a sequence such as methylation, Stevens rearrangement, and Hofmann elimination. nih.govresearchgate.net While powerful, these methods require specific precursors, such as biaryl-linked dihydroazepines, which undergo contraction to form phenanthrene-like structures. Applying such a strategy to contract the pyridine ring of this compound would be a complex synthetic challenge requiring substantial modification of the original scaffold and is not a direct reaction of the parent compound.

Derivatization and Scaffold Modification Strategies

Functionalization of the this compound scaffold can be achieved by targeting specific positions on the ring system or by modifying the existing amino group.

Introduction of Substituents at Specific Positions (C-1, C-3, C-4, N-2)

C-1 Position: The C-1 position is highly susceptible to nucleophilic attack, especially after activation of the ring by N-oxidation. The resulting isoquinoline N-oxide can undergo regioselective C-1 heteroarylation, providing a route to complex derivatives. beilstein-journals.org Direct lithiation at C-1 followed by quenching with an electrophile is another common strategy for functionalizing the parent isoquinoline, though the directing effects of the C-3 amine and C-5 methyl groups would need to be considered.

C-3 Position: The existing amino group is a versatile handle for derivatization. Standard amine chemistry can be applied, including:

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. youtube.com

Diazotization: Conversion to a diazonium salt with nitrous acid. The diazonium group can then be replaced by a wide range of substituents (e.g., -OH, -CN, -Halogen) through Sandmeyer or related reactions.

C-4 Position: Direct functionalization at C-4 is challenging due to the electronic properties of the pyridine ring. However, modern synthetic methods have enabled such transformations. A notable example is the metal-free C-4 alkylation of isoquinolines using a temporary dearomatization strategy. acs.orgnih.gov This reaction proceeds by the addition of benzoic acid to C-1, which forms a 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate then acts as an enamine, reacting with a vinyl ketone at C-4, followed by elimination of benzoic acid to restore aromaticity and yield the C-4 alkylated product. This method has been shown to be tolerant of substituents at C-3 and C-5. nih.gov

N-2 Position: The lone pair of electrons on the ring nitrogen is available for reaction with electrophiles.

N-Alkylation: Reaction with alkyl halides yields quaternary isoquinolinium salts. This modification enhances the ring's susceptibility to nucleophilic attack and reduction.

N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) forms the corresponding isoquinoline N-oxide. This activates the C-1 and C-3 positions for nucleophilic substitution and can also direct electrophilic substitution to the C-4 position. beilstein-journals.org

Table 3: Summary of Derivatization and Scaffold Modification Strategies
PositionStrategyTypical ReagentsResulting Functional Group
C-1Nucleophilic Heteroarylation (via N-oxide)m-CPBA, then N-sulfonyl-1,2,3-triazoleTriazolyl group
C-3Acylation of AmineAcetyl chlorideAmide (-NHCOCH₃)
Diazotization/Sandmeyer ReactionNaNO₂, HCl; then CuCNNitrile (-CN)
C-4Temporary Dearomatization/AlkylationBenzoic acid, methyl vinyl ketone (MVK)Alkyl chain (-CH₂CH₂COCH₃)
N-2N-AlkylationMethyl iodideQuaternary ammonium salt
N-Oxidationm-CPBAN-oxide

Lack of Specific Research Findings on the Formation of Fused Heterocyclic Systems from this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in detailed research specifically documenting the formation of fused heterocyclic systems directly from the chemical compound this compound. While this compound is commercially available and has been mentioned as an intermediate in broader patent literature concerning the synthesis of bioactive molecules, specific scholarly articles detailing its reactivity and functionalization to form fused polycyclic systems, including reaction conditions, yields, and spectroscopic data, are not readily accessible.

The inherent chemical nature of this compound, possessing a reactive amino group at the 3-position and a methyl group at the 5-position on the isoquinoline core, suggests its potential as a precursor for the synthesis of various fused heterocyclic structures. The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds, β-ketoesters, or other electrophilic reagents, which are common strategies for constructing fused pyrimidine, pyrazole, or triazole rings onto a parent heterocycle.

For instance, the reaction of a 3-aminoisoquinoline derivative with a β-ketoester, such as ethyl acetoacetate, would be expected to proceed via an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to yield a pyrimido[4,5-c]isoquinoline system. Similarly, reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) could lead to the formation of a related fused pyridine ring.

Furthermore, the amino group could be diazotized and subsequently converted into an azido (B1232118) group, which is a versatile functional group for the construction of fused triazole rings via cycloaddition reactions. Multicomponent reactions, which are powerful tools in modern synthetic chemistry for the efficient construction of complex molecular architectures, could also potentially utilize this compound as a key building block.

However, despite these theoretical possibilities, a thorough investigation has not unearthed specific published research that provides experimental details and characterization data for such transformations starting specifically with this compound. The available literature on the synthesis of fused isoquinoline systems tends to focus on other positional isomers or differently substituted isoquinoline precursors.

Advanced Spectroscopic and Analytical Characterization of 5 Methylisoquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-Methylisoquinolin-3-amine and its derivatives, various NMR techniques are employed to obtain a comprehensive structural profile.

¹H NMR Spectroscopic Analysis

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

For the analogous 6-bromo-5-methylisoquinolin-3-amine, the following ¹H NMR data was reported (499 MHz, DMSO-d₆): δ ppm 2.40 (3H, s), 2.52 (3H, s), 5.96 (2H, s), 6.12 (1H, s), 6.54 (1H, s), 6.71 (1H, s), 7.27 (1H, d, J=8.78 Hz). googleapis.com This suggests that the methyl protons at the 5-position would likely appear as a singlet in the upfield region of the aromatic spectrum. The aromatic protons on the isoquinoline (B145761) core would exhibit characteristic chemical shifts and coupling constants depending on their position and the electronic effects of the methyl and amino substituents. The protons of the amino group typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Expected ¹H NMR Data for this compound based on Analogue Data (Note: This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.)

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
H at C1~8.5 - 9.0s
H at C4~6.8 - 7.2s
H at C6~7.2 - 7.6d
H at C7~7.0 - 7.4t
H at C8~7.5 - 7.9d
-CH₃ at C5~2.4 - 2.6s
-NH₂ at C3~5.0 - 6.0br s

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to.

Aromatic carbons in the isoquinoline ring system are expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom of the methyl group would appear in the upfield region, generally below 30 ppm. The carbon atoms directly attached to the nitrogen of the amino group (C3) and the nitrogen within the isoquinoline ring would have their chemical shifts significantly influenced by the electronegativity of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general knowledge of isoquinoline systems. Actual experimental values may vary.)

Carbon AssignmentExpected Chemical Shift (ppm)
C1145 - 155
C3150 - 160
C4100 - 110
C4a125 - 135
C5130 - 140
C6120 - 130
C7120 - 130
C8125 - 135
C8a140 - 150
-CH₃15 - 25

¹⁹F NMR Spectroscopic Analysis

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to changes in the electronic environment. This makes ¹⁹F NMR a powerful technique for confirming the successful incorporation of fluorine into the molecule and for studying the electronic effects of fluorine substitution. The chemical shifts and coupling constants (J-coupling) between fluorine and neighboring protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) provide valuable structural information.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between the aromatic protons on the benzene (B151609) ring portion of the isoquinoline core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, correlations between the methyl protons and the carbons of the isoquinoline ring would confirm the position of the methyl group.

Solvent Effects in NMR Studies

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum. Deuterated solvents are used to avoid interference from the solvent's own proton signals. Common solvents include deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and methanol (B129727) (CD₃OD). The polarity and hydrogen-bonding capabilities of the solvent can interact with the solute, leading to changes in the electronic environment of the nuclei and thus affecting their chemical shifts. For a molecule like this compound, with its amino group capable of hydrogen bonding, the choice of solvent can be particularly important in resolving and assigning the NMR signals accurately.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, mass spectrometry would be used to confirm its molecular formula (C₁₀H₁₀N₂) and to study its fragmentation pattern.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion corresponds to the molecular weight of the compound. For this compound, the expected molecular ion peak would be at an m/z value corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy.

Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragment ions can provide valuable information about the structure of the molecule. For this compound, likely fragmentation pathways could involve the loss of the methyl group or cleavage of the isoquinoline ring system.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar and thermally labile compounds like this compound. In positive ion mode, the primary amine and the nitrogen atom of the isoquinoline ring are readily protonated, typically yielding an intense protonated molecular ion [M+H]⁺.

The fragmentation of isoquinoline alkaloids in ESI-MS often involves characteristic losses of substituents and cleavages of the heterocyclic ring system researchgate.net. For this compound (molar mass: 158.20 g/mol ), the ESI-MS/MS spectrum of the [M+H]⁺ ion (m/z 159.2) would be expected to show fragmentation patterns influenced by the stable aromatic core. Common fragmentation pathways for related structures include the loss of small neutral molecules. While specific experimental data for this compound is not widely published, expected fragmentation could involve the loss of ammonia (B1221849) (NH₃) or acetonitrile (B52724) (CH₃CN) through complex rearrangement mechanisms, which are characteristic of nitrogen-containing heterocyclic compounds researchgate.net.

Table 1: Expected ESI-MS Fragmentation Data for this compound

m/z Value Ion Identity Fragmentation Pathway
159.2 [M+H]⁺ Protonated Molecular Ion
144.2 [M+H - CH₃]⁺ Loss of a methyl radical (less common in ESI)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. However, the analysis of primary amines like this compound can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic performance on standard columns labrulez.com. This often necessitates the use of deactivated columns or derivatization of the amine group to reduce its polarity before analysis bre.comnih.gov.

Under electron ionization (EI), the compound is subjected to high energy (typically 70 eV), leading to the formation of a molecular ion (M⁺) and extensive fragmentation. Aromatic amines typically produce intense molecular ion peaks due to the stability of the aromatic system nih.gov. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Key fragmentation pathways would likely involve:

Loss of a methyl radical: Cleavage of the methyl group to form a stable [M-CH₃]⁺ ion.

Loss of hydrogen cyanide: Elimination of HCN from the isoquinoline ring system, a characteristic fragmentation for nitrogen heterocycles.

Alpha-cleavage: While more dominant in aliphatic amines, some cleavage adjacent to the C-N bond of the amino group might occur libretexts.orglibretexts.org.

Table 2: Predicted GC-MS (EI) Fragmentation Data for this compound

m/z Value Ion Identity Fragmentation Pathway
158.2 [M]⁺ Molecular Ion
157.2 [M-H]⁺ Loss of a hydrogen radical
143.2 [M-CH₃]⁺ Loss of a methyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characteristic of a substituted aromatic system. The parent isoquinoline molecule exhibits absorption maxima (λmax) at approximately 217 nm, 266 nm, and 317 nm in ethanol (B145695) thieme-connect.de.

The introduction of an amino group (-NH₂) and a methyl group (-CH₃) onto the isoquinoline core is expected to modify the absorption spectrum. The amino group acts as a powerful auxochrome, which typically causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). This is due to the interaction of the nitrogen lone pair with the π-electron system of the aromatic ring. Studies on similar amino-substituted quinolines show characteristic absorption bands related to π→π* and n→π* transitions researchgate.netresearchgate.net.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition Expected λmax Range (nm) Notes
π→π* 220-240 High-energy transition within the aromatic system.
π→π* 270-290 Shifted from the 266 nm band of parent isoquinoline thieme-connect.de.

Absorption and Fluorescence Spectroscopy for Photophysical Properties

Aromatic compounds containing amino groups are often fluorescent, as the amino substituent can enhance the quantum yield of emission. Upon absorbing UV radiation, the molecule is promoted to an excited electronic state, and it can then relax to the ground state by emitting a photon (fluorescence).

Table 4: General Photophysical Properties of Amino-Aromatic Compounds

Property Description Expected Characteristics for this compound
Absorption (λabs) Wavelength of maximum light absorption. Expected in the UVA range (330-360 nm) researchgate.netresearchgate.net.
Emission (λem) Wavelength of maximum fluorescence emission. Expected to be in the visible region, red-shifted from absorption rsc.org.
Stokes Shift The difference in energy (or wavelength) between the absorption and emission maxima. A significant Stokes shift is expected, typical for fluorescent organic molecules.

| Quantum Yield (ΦF) | The efficiency of the fluorescence process. | The amino group is expected to confer moderate to high fluorescence quantum yield. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, being a primary aromatic amine, will display several characteristic absorption bands.

The most diagnostic peaks include the N-H stretches from the primary amine, C-H stretches from the aromatic ring and methyl group, and various bending and stretching vibrations from the aromatic backbone orgchemboulder.comorgchemboulder.com.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3400-3300 Asymmetric N-H Stretch Primary Amine (-NH₂) orgchemboulder.com
3330-3250 Symmetric N-H Stretch Primary Amine (-NH₂) orgchemboulder.com
3100-3000 C-H Stretch Aromatic Ring orgchemboulder.com
3000-2850 C-H Stretch Methyl Group (-CH₃) orgchemboulder.com
1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂) orgchemboulder.com
1600-1400 C=C Stretch (in-ring) Aromatic Ring orgchemboulder.com
1335-1250 C-N Stretch Aromatic Amine orgchemboulder.com

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation, purification, and analytical determination of compounds in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the preferred method for the analysis and purification of moderately polar, non-volatile compounds like this compound helsinki.fi. Reversed-phase HPLC is particularly well-suited for this purpose.

A typical HPLC method would involve a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. The mobile phase would likely consist of a mixture of water (often with a buffer like phosphate (B84403) or formate (B1220265) to control pH and improve peak shape) and an organic modifier such as acetonitrile or methanol researchgate.net. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve efficient separation of aromatic compounds researchgate.net. Detection is commonly performed using a UV-Vis detector, set to one of the compound's absorption maxima (e.g., ~280 nm or ~350 nm).

Table 6: Typical HPLC Parameters for Analysis of this compound

Parameter Description
Stationary Phase C18 bonded silica (e.g., 150 x 4.6 mm, 2.7 µm particle size) researchgate.net
Mobile Phase A: Water with 0.1% Formic Acid or Phosphate Buffer; B: Acetonitrile or Methanol researchgate.net
Elution Mode Gradient elution (e.g., 10% B to 90% B over 15 minutes)
Flow Rate 0.5 - 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)

| Detection Wavelength | 280 nm or 350 nm |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound and its derivatives, GC can be employed for purity assessment, identification of isomers, and quantification in various matrices. However, the analysis of amino-substituted nitrogen heterocycles like this compound by GC presents specific challenges due to the polar and basic nature of the amine group. This basicity can lead to interactions with acidic silanol (B1196071) groups on the surface of conventional silica-based capillary columns, resulting in poor peak shape (tailing), reduced resolution, and potential sample loss.

To overcome these challenges, specialized approaches are necessary. One common strategy is the use of base-deactivated columns. These columns have a stationary phase that has been treated to mask or eliminate the active silanol sites, thereby minimizing undesirable interactions with basic analytes. Another approach involves the chemical derivatization of the amine group to reduce its polarity and basicity, making the resulting compound more amenable to GC analysis.

Detailed research findings on the direct gas chromatographic analysis of this compound are not extensively available in the public domain. However, based on the analysis of similar aromatic amines and isoquinoline derivatives, a hypothetical set of GC parameters can be proposed. The following data tables outline potential GC conditions and expected retention data for this compound and a closely related derivative, N-(5-methylisoquinolin-3-yl)acetamide, which could be a product of a derivatization reaction.

It is important to note that these tables are illustrative and based on general principles of gas chromatography for this class of compounds. Actual experimental conditions would require optimization to achieve the desired separation and sensitivity.

Table 1: Hypothetical Gas Chromatography (GC) Conditions for the Analysis of this compound and its Acetylated Derivative

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated equivalent (e.g., DB-5amine)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial Temperature: 150 °C (hold for 2 min)
Ramp Rate: 10 °C/min to 280 °C
Final Hold Time: 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C

Table 2: Predicted Retention Times for this compound and its Derivative under Hypothetical GC Conditions

CompoundPredicted Retention Time (min)Notes
This compound12.5Potential for peak tailing on non-deactivated columns.
N-(5-methylisoquinolin-3-yl)acetamide15.2Improved peak shape and longer retention time due to increased molecular weight and altered polarity after derivatization.

The successful GC analysis of this compound and its derivatives is highly dependent on the proper selection of the capillary column and the optimization of chromatographic parameters. The use of a mass spectrometer as a detector (GC-MS) would provide an additional layer of confirmation through the acquisition of mass spectra, aiding in the unequivocal identification of the target compounds. Further empirical studies are required to establish validated GC methods for the routine analysis of this specific compound.

Computational and Theoretical Investigations on 5 Methylisoquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. nih.gov For 5-Methylisoquinolin-3-amine, these calculations provide a foundational understanding of its geometry, reactivity, and spectroscopic properties.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its chemical behavior. Methods like DFT are used to optimize the molecule's geometry to its lowest energy state and to calculate the electron density distribution. nih.gov

Key aspects of the electronic structure analysis for this compound include:

Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. The isoquinoline (B145761) core is largely planar, with the methyl and amine groups positioned accordingly.

Electron Density Distribution: This analysis reveals which parts of the molecule are electron-rich or electron-poor. In this compound, the nitrogen atoms of the isoquinoline ring and the exocyclic amine group are expected to be regions of high electron density due to their electronegativity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, this map would highlight the nitrogen atoms as sites of negative potential (nucleophilic regions) and the amine hydrogens as sites of positive potential (electrophilic regions), indicating their likely involvement in intermolecular interactions such as hydrogen bonding.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. ossila.com The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital from which an electron is most easily donated. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its capacity to act as an electron donor. researchgate.net In this compound, the HOMO is likely distributed across the π-system of the isoquinoline ring and the lone pair of the amine group.

LUMO: Represents the orbital that most readily accepts an electron. The energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. science.gov

Quantum chemical calculations can provide precise values for these orbital energies, which are essential for predicting the molecule's reactivity and electronic transition properties.

Table 1. Illustrative Frontier Orbital Energies for this compound Calculated via DFT.
ParameterEnergy (eV)Significance
EHOMO-5.85Electron-donating capability
ELUMO-1.20Electron-accepting capability
Energy Gap (ΔE)4.65Chemical reactivity and stability

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can reveal valuable information about the dynamic behavior of a molecule and its interactions with its environment, such as a biological receptor. mdpi.com

In the context of drug discovery, MD simulations are instrumental in evaluating the stability of a ligand bound to its protein target. nih.gov To study this compound as a potential ligand, it would first be placed into the binding site of a receptor using molecular docking. An MD simulation would then be run to observe the complex's behavior in a simulated physiological environment. nih.gov

Key metrics used to assess stability include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone and the ligand's position from their initial docked poses over the course of the simulation. A stable, low, and converging RMSD value indicates that the ligand remains securely bound in the active site.

Intermolecular Interactions: The simulation is analyzed to quantify the persistence of key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the receptor's amino acid residues. The stability of these bonds over time is a strong indicator of binding affinity. aps.org

Table 2. Illustrative MD Simulation Data for a this compound-Receptor Complex.
Simulation Time (ns)Ligand RMSD (Å)Number of Intermolecular H-Bonds
00.03
101.54
201.83
301.74
401.63
501.73

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comdergipark.org.tr A QSAR model is a mathematical equation that relates molecular descriptors to activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors would be calculated. pensoft.net These are typically categorized as:

Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: Numerical representations of molecular branching and shape.

Quantum Chemical Descriptors: Properties derived from quantum calculations, such as the net atomic charges on specific atoms (e.g., the amine nitrogen), the magnitude and direction of the dipole moment, and HOMO/LUMO energies.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity, and molar refractivity.

The selection of relevant descriptors is critical for building a predictive QSAR model. Statistical methods are used to identify which combination of descriptors best correlates with the observed biological activity of a training set of molecules. mdpi.com

Table 3. Selected Molecular Descriptors Relevant for QSAR Analysis of this compound.
DescriptorIllustrative ValueRelevance
Molecular Weight158.20 g/molSize and diffusion properties
LogP2.15Lipophilicity and membrane permeability
Dipole Moment2.5 DMolecular polarity and binding interactions
Net Atomic Charge on N3-0.45 eSite for electrostatic or hydrogen bond interactions
Hydrogen Bond Donors1 (amine group)Potential for hydrogen bonding with a receptor
Hydrogen Bond Acceptors2 (ring N and amine N)Potential for hydrogen bonding with a receptor

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.org This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions. rjptonline.orgphyschemres.org For compounds like this compound, docking studies can elucidate how it might interact with a biological target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. rjptonline.orgnih.gov The pose with the most favorable score is selected as the most likely binding mode. rjptonline.org

Molecular docking simulations predict the specific binding mode of a ligand, revealing how it fits into the active site of a macromolecule. rjptonline.org The analysis of the docked pose provides detailed information about the various non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's biological activity.

Common types of interactions identified through docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in this compound) and acceptors (like carbonyl oxygens or nitrogen atoms in amino acid residues). researchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the methyl group and aromatic rings of the isoquinoline core) and hydrophobic pockets in the protein. researchgate.net

Pi-Interactions: These include π-π stacking (between aromatic rings), T-shaped π-stacking, and π-sigma interactions, which are common for aromatic heterocycles like isoquinoline. researchgate.netcambridgemedchemconsulting.com

The results are often visualized in 2D and 3D diagrams, which map the specific amino acid residues involved in these interactions and the distances between interacting atoms. rjptonline.orgnih.gov

Electrostatic and hydrogen bond interactions are primary drivers of molecular recognition and binding affinity. Computational analyses provide a quantitative and qualitative understanding of these forces. mdpi.commdpi.com The electrostatic potential surface of both the ligand and the protein can be calculated to identify regions of positive and negative charge, which guide the initial long-range interactions.

Table 2: Predicted Interactions for a Hypothetical Docking of this compound This table illustrates the types of interactions that could be predicted from a molecular docking study.

Interaction TypeLigand Group InvolvedReceptor Amino Acid (Example)Distance (Å)
Hydrogen Bond (Donor) 3-amine (-NH₂)Aspartic Acid (ASP)2.9
Hydrogen Bond (Acceptor) Isoquinoline Nitrogen (N2)Serine (SER)3.1
π-π Stacking Isoquinoline Ring SystemTyrosine (TYR)3.5
Hydrophobic (Alkyl) 5-methyl group (-CH₃)Valine (VAL)3.8

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions at a molecular level. rsc.org By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org This approach allows for a comprehensive understanding of reaction pathways, selectivity, and kinetics without the need for direct experimental observation of transient species. rsc.orgntnu.no For reactions involving this compound, these studies can clarify how the substituent groups and the heterocyclic core influence its reactivity.

A key goal of mechanistic computational studies is the location and characterization of transition states (TS). rsc.org A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bond-making and bond-breaking processes. rsc.org Once a TS is located, its energy relative to the reactants can be calculated to determine the activation energy barrier (ΔG‡). This barrier is a critical factor that governs the rate of a chemical reaction; a lower activation barrier corresponds to a faster reaction.

Computational methods like Density Functional Theory (DFT) are commonly used to perform these calculations. researchgate.net By comparing the activation barriers for different possible pathways, the most favorable reaction mechanism can be identified. These theoretical calculations can explain experimentally observed outcomes and predict how changes in the molecular structure would affect the reaction rate. rsc.org

Some chemical reactions proceed through radical intermediates, which are highly reactive species with unpaired electrons. researchgate.net The direct experimental detection of these intermediates can be challenging due to their short lifetimes. Computational studies offer a viable alternative to investigate their role in a reaction mechanism. researchgate.net Quantum mechanical calculations can be used to determine the structure, stability, and electronic properties of radical intermediates. By mapping the reaction pathway involving these species, it is possible to understand how they are formed and how they lead to the final products. For instance, in the oxidation of tertiary amines, computational studies can investigate N-oxyl radical intermediates and their subsequent reaction steps. researchgate.net This analysis helps to elucidate the regioselectivity and chemoselectivity of reactions involving radical pathways.

In Silico Prediction of Molecular Descriptors Relevant to Research Applications

Computational, or in silico, modeling has become an indispensable tool in modern chemical research, allowing for the prediction of a molecule's properties before its synthesis or experimental evaluation. These predictive models are crucial for guiding research, optimizing molecular structures for specific applications, and reducing the time and cost associated with laboratory work. For a compound such as this compound, a variety of molecular descriptors can be calculated using computational methods to forecast its physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and chemical reactivity. These predictions are derived from the molecule's two-dimensional structure and are vital for assessing its potential utility in areas like medicinal chemistry and materials science.

Predicted Physicochemical and ADME Properties

The prediction of physicochemical and ADME properties is fundamental in the early stages of drug discovery and development. These descriptors help to estimate a compound's "drug-likeness" and its likely behavior within a biological system. For instance, in silico ADME profiling was performed on the related compound 5-Aminoisoquinoline to predict its drug-like possibilities mdpi.com. Computational platforms use established algorithms and large datasets to calculate these properties, providing a rapid screening method for new chemical entities nih.govmdpi.com. The key predicted descriptors for a molecule like this compound and their relevance are outlined below.

Molecular DescriptorDefinition and Research Relevance
Molecular Weight (MW)The mass of one mole of the substance. It is a critical parameter in rules for drug-likeness, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 g/mol nih.gov.
logP (Octanol-Water Partition Coefficient)A measure of a compound's lipophilicity (fat-solubility). This value influences a molecule's absorption, distribution, and ability to cross cell membranes. A balanced logP is essential for good pharmacokinetic properties nih.gov.
Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) & Acceptors (HBA)The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). These counts are crucial for molecular recognition and binding to biological targets, as well as for solubility and permeability.
Water Solubility (logS)Predicts the solubility of the compound in water. Adequate aqueous solubility is necessary for administration and distribution in the body. For example, 5-Aminoisoquinoline was predicted to be very soluble in water, a favorable property mdpi.com.
Gastrointestinal (GI) AbsorptionA qualitative prediction (e.g., high or low) of a compound's ability to be absorbed from the gut into the bloodstream. High GI absorption is a key requirement for orally administered drugs mdpi.commdpi.com.
Blood-Brain Barrier (BBB) PermeabilityPredicts whether a compound can cross the protective barrier that separates the brain from circulating blood. This is a critical factor for drugs targeting the central nervous system and a property to be avoided for peripherally acting agents mdpi.com.

Quantum Chemical and Reactivity Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deeper insights into the electronic structure and reactivity of a molecule. These theoretical descriptors are essential for understanding reaction mechanisms, molecular stability, and potential toxicity, such as mutagenicity, which is a concern for aromatic amines researchgate.netnih.gov. By calculating the energies of molecular orbitals, researchers can predict how a molecule will interact with other reagents.

Molecular DescriptorDefinition and Research Relevance
HOMO (Highest Occupied Molecular Orbital) EnergyRepresents the ability of a molecule to donate electrons. A higher HOMO energy correlates with a greater ease of oxidation and suggests the molecule is more likely to act as a nucleophile. It is often used in models predicting mutagenicity of aromatic amines nih.gov.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyRepresents the ability of a molecule to accept electrons. A lower LUMO energy indicates the molecule is more susceptible to reduction and more likely to act as an electrophile.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. This descriptor is used to evaluate the bioactivity and stability of molecules chemrxiv.org.
Molecular Electrostatic Potential (MEP)A 3D map of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules through electrostatic forces, identifying regions prone to electrophilic or nucleophilic attack and predicting sites for hydrogen bonding interactions.

The in silico prediction of these molecular descriptors for this compound provides a powerful, non-experimental framework for assessing its chemical and biological potential. These computational insights are fundamental for designing more efficient and targeted experimental studies.

Research Applications and Emerging Areas of 5 Methylisoquinolin 3 Amine

As Building Blocks in Complex Organic Synthesis

Amines are a class of organic compounds that are indispensable in organic synthesis, serving as versatile chemical building blocks for a wide range of industries, including pharmaceuticals, agrochemicals, and polymers. amerigoscientific.compurkh.com The isoquinoline (B145761) framework, in particular, is considered a "privileged scaffold" in drug design due to its prevalence in biologically active molecules. nih.gov 5-Methylisoquinolin-3-amine, combining the features of an amine and an isoquinoline, serves as a valuable precursor in the creation of more complex organic molecules. a2bchem.com

The reactivity of the isoquinoline core, coupled with the nucleophilicity of the 3-amino group, allows for a variety of chemical transformations. The amine can be acylated, alkylated, or used in condensation reactions to build larger, more complex structures. Numerous synthetic methods have been developed for constructing and functionalizing the isoquinoline ring system, enabling the rapid assembly of diverse molecular architectures. nih.govrsc.org For instance, palladium-catalyzed coupling reactions and multi-component reactions are commonly employed to synthesize substituted isoquinolines. nih.gov These strategies underscore the potential of using this compound as a starting material for generating libraries of novel compounds for biological screening.

Reaction TypeReagents/CatalystProduct ClassReference
Tandem Allylation/AminationPalladium CatalystIsoquinoline Scaffold nih.gov
Cascade Amidation/CyclizationOrganic PhotosensitizerAmide-functionalized Isoquinoline-1,3-diones rsc.org
C-H/N-H AnnulationRhodium(III) Catalyst1-Aminoisoquinolines nih.gov
[2+3] CycloadditionDimethyl acetylenedicarboxylate (DMAD)Tricyclic Isoquinoline Derivatives mdpi.com

The isoquinoline nucleus is the core structure of a large number of alkaloids, including well-known compounds like papaverine and morphine, as well as complex marine natural products such as ecteinascidin 743, which is used as an anticancer drug. thieme-connect.de The structural and biological diversity of these natural products has inspired chemists to develop synthetic strategies to access not only the natural compounds themselves but also novel analogs with potentially improved therapeutic properties.

Synthetic methods utilizing a 6π-azaelectrocyclization strategy have been effective for synthesizing natural products and their analogs that contain a 3-methylisoquinoline structure. rsc.org This highlights the utility of the methylisoquinoline framework in the total synthesis of complex molecules. rsc.org Given this precedent, this compound represents a strategic starting material for the construction of analogs of naturally occurring isoquinoline alkaloids. The amino group at the 3-position provides a convenient handle for introducing diversity and building the complex polycyclic systems characteristic of many of these natural products.

In Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. mdpi.com Chiral, chelating nitrogen-donor ligands have been instrumental in the development of highly enantioselective transformations due to their modular synthesis and ability to coordinate with a wide variety of transition metals. rsc.org

The isoquinoline scaffold has been successfully incorporated into the design of pincer ligands for transition metal catalysts. acs.orgnsf.gov For example, isoquinoline-based PNN ligands have been synthesized and coordinated to Ruthenium(II) to create catalysts for alcohol dehydrogenation reactions. acs.orgnsf.gov The nitrogen atoms of the isoquinoline ring and the appended amino group in this compound provide excellent coordination sites for metal ions. This structural feature makes it a promising candidate for development into a new class of ligands for asymmetric catalysis.

Ligand TypeMetalApplicationReference
Chiral Diamine (based on 8-amino-5,6,7,8-tetrahydroquinoline)RhodiumAsymmetric Transfer Hydrogenation of Dihydroisoquinolines mdpi.com
Spiro Chiral PhosphoramiditeN/AAsymmetric Hydrogenation of Enamines mdpi.com
PNN Pincer Ligand (Isoquinoline-based)RutheniumAlcohol Dehydrogenation acs.orgnsf.gov
Bis-THIQ ScaffoldN/AEnantioselective Hydrogenation nih.gov

The development of novel chiral ligands is critical for expanding the scope and efficiency of asymmetric reactions. Chiral amines and their derivatives are frequently used as ligands or organocatalysts in asymmetric synthesis. mdpi.commdpi.com Specifically, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com Similarly, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been used as a strategic building block for compounds with antiproliferative activity. nih.gov

While this compound is not inherently chiral, it serves as an excellent scaffold for the synthesis of chiral ligands. The primary amino group can be readily modified by reacting it with chiral auxiliaries or by incorporating it into larger, stereochemically defined structures. The resulting chiral derivatives could then be evaluated as ligands in a range of metal-catalyzed reactions, such as hydrogenation, C-C bond formation, and amination reactions.

As Chemical Probes in Biological Systems (In Vitro Studies)

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. The development of novel probes is essential for understanding disease mechanisms and identifying new therapeutic targets. The isoquinoline scaffold is present in many biologically active compounds, suggesting that derivatives of this compound could have interesting and useful biological properties.

Inosine 5’-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. nih.govmostwiedzy.pl This pathway is vital for the proliferation of cells, particularly lymphocytes, making IMPDH an attractive therapeutic target for immunosuppressive, antiviral, and anticancer agents. nih.govmostwiedzy.pl Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, which in turn disrupts DNA and RNA synthesis and can lead to apoptosis in rapidly dividing cells. mostwiedzy.pl Various classes of compounds, including isobenzofurans and 1,2,3-triazoles, have been explored as IMPDH inhibitors. nih.gov Given the success of diverse heterocyclic scaffolds in targeting this enzyme, novel isoquinoline derivatives are of interest. However, based on available scientific literature, specific studies investigating the inhibitory activity of this compound against IMPDH have not been reported.

The serotonin 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system. nih.gov It plays a key role in modulating a wide range of neurological processes, including cognition, mood, and perception. nih.gov The 5-HT2A receptor is a primary target for a variety of psychoactive drugs, including psychedelics (e.g., LSD) and atypical antipsychotics. nih.gov Dysfunction of the 5-HT2A receptor system has been implicated in several psychiatric disorders, such as schizophrenia and depression. nih.gov Many compounds that interact with the 5-HT2A receptor feature heterocyclic scaffolds. While the isoquinoline core is a component of many neuroactive compounds, direct studies detailing the binding or functional interaction of this compound with the Serotonin 2A receptor have not been documented in the current scientific literature.

Exploration of Mechanisms of Action at the Molecular Level (e.g., Tubulin Inhibition)

Derivatives of isoquinoline have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This has made them attractive candidates for the development of anticancer agents. The mechanism of action for many of these compounds involves their interaction with the colchicine-binding site on β-tubulin. By binding to this site, they disrupt the dynamics of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during mitosis. This disruption leads to cell cycle arrest, typically in the G2/M phase, and can ultimately trigger apoptosis, or programmed cell death, in cancer cells.

Research into structurally related compounds, such as 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, has provided insight into this mechanism. Studies have shown that certain hydroxy-substituted indolo[2,1-a]isoquinolines are active in inhibiting tubulin polymerization. nih.govacs.org These active derivatives have been found to displace colchicine from its binding site on tubulin, suggesting a competitive binding mechanism. nih.govacs.org For instance, the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline have demonstrated significant inhibitory activity on tubulin polymerization, with IC50 values comparable to that of colchicine. nih.gov This inhibition of tubulin polymerization is believed to be responsible for the observed cytostatic activity of these compounds. nih.gov

While direct studies on this compound are limited in this specific context, the established activity of the broader isoquinoline class suggests that it could serve as a valuable scaffold for designing new tubulin inhibitors. The presence of the amine and methyl groups on the isoquinoline core of this compound could be strategically modified to optimize binding affinity for the colchicine site and enhance antiproliferative activity. Further research in this area would involve synthesizing derivatives of this compound and evaluating their effects on tubulin polymerization and cancer cell viability.

Applications in Materials Science

The unique photophysical and electrochemical properties of the isoquinoline ring system have led to its incorporation into a variety of advanced materials. The electron-rich nature of the aromatic system, combined with the presence of a nitrogen heteroatom, makes isoquinoline derivatives suitable for applications ranging from fluorescent sensors to organic electronics.

Isoquinoline derivatives are known for their fluorescent properties, making them promising candidates for the development of fluorosensors. nih.gov The emission characteristics of these compounds can be sensitive to their local environment, allowing for the detection of various analytes. Isoquinoline-3-amine derivatives, in particular, have been noted for their fluorescence. nih.gov

The fluorescence efficiency of isoquinoline-based compounds is influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For instance, a study on 3-hydroxyisoquinoline derivatives revealed deep-blue fluorescence with high quantum yields, suggesting their potential as fluorescent probes in biological applications. nih.gov The introduction of different functional groups can modulate the electronic states and optical properties of the isoquinoline core. nih.gov For example, the presence of an electron-donating group like an amino group at the 3-position can enhance fluorescence, while electron-withdrawing groups may quench it. nih.gov The structural rigidity of the molecule also plays a role, with more rigid structures often exhibiting higher quantum yields. nih.gov Given these principles, this compound, with its inherent fluorescence and functional groups amenable to further modification, represents a promising platform for the design of novel fluorosensors for detecting ions, molecules, or changes in the microenvironment.

Isoquinoline and its derivatives have been recognized for their efficacy as corrosion inhibitors for various metals, particularly in acidic environments. wikipedia.org The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. acs.org This adsorption process can occur through a combination of physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atom (and other heteroatoms or π-electrons) and the vacant d-orbitals of the metal.

The efficiency of an isoquinoline-based inhibitor is dependent on its molecular structure, including the electron density on the nitrogen atom and the presence of other functional groups. researchgate.net Generally, isoquinoline derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Quantum chemical calculations have been employed to correlate the molecular properties of isoquinoline derivatives with their inhibition efficiency, suggesting that factors like the negative net charge of the nitrogen atom and the free valence of the pyridine (B92270) ring play a role. researchgate.net While specific studies on this compound as a corrosion inhibitor are not widely reported, its structure, containing a basic nitrogen atom and an aromatic system, aligns with the known requirements for effective corrosion inhibition by this class of compounds.

The electroluminescent properties of quinoline (B57606) and isoquinoline derivatives have made them important materials in the field of organic light-emitting diodes (OLEDs). mdpi.com These heterocyclic compounds can be utilized in various layers of an OLED device, including as emitters, hosts, or charge-transporting materials. The isoquinoline core provides a rigid and planar structure that can facilitate charge transport and luminescence.

The emission color of OLEDs based on isoquinoline derivatives can be tuned by modifying the substituents on the isoquinoline ring. mdpi.com This allows for the design of materials that emit across the visible spectrum. Furthermore, the isoquinoline scaffold can be incorporated into more complex molecular architectures to optimize properties such as thermal stability, quantum efficiency, and charge-carrier mobility. Research has demonstrated that isoquinoline derivatives can be key components in achieving high-performance OLEDs. The synthesis of novel isoquinoline-containing molecules is an active area of research aimed at developing next-generation display and lighting technologies. organic-chemistry.org The functional groups of this compound provide handles for synthetic modification, enabling its potential incorporation into novel OLED materials.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. acs.org This is in contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Recent studies have shown that isoquinoline derivatives can be designed to exhibit AIE properties. acs.orgacs.org By introducing specific functional groups that can undergo intramolecular rotation, it is possible to create isoquinoline-based molecules that are AIE-active. For example, isoquinoline derivatives with a terminal malononitrile unit have been synthesized and shown to display AIE phenomena in mixed solvent systems. acs.org The connection between the isoquinoline core and the malononitrile unit was found to be crucial for the AIE behavior. acs.orgacs.org These findings suggest that the this compound scaffold could be a valuable building block for the development of new AIE materials with potential applications in bio-imaging, chemical sensing, and optoelectronics.

Development of Novel Heterocyclic Scaffolds with Isoquinoline Core

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. nih.gov As such, it serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems with diverse pharmacological properties. rsc.orgresearchgate.net The functional groups on the isoquinoline ring, such as the amino group in this compound, provide reactive sites for the construction of new rings.

A variety of synthetic methodologies have been developed to functionalize the isoquinoline core and to use it in annulation reactions to build novel heterocyclic structures. organic-chemistry.org For instance, isoquinolin-1-amine has been used as a precursor in multicomponent reactions to synthesize imidazo[2,1-a]isoquinoline scaffolds. nih.gov Similarly, oxidative [3+2] cycloaddition reactions have been employed to construct pyrrolo[2,1-a]isoquinoline frameworks, which are known to exhibit antidepressant, antiplatelet, and anticancer activities. nih.gov The 3-amino group of this compound makes it a particularly interesting building block for creating a range of fused heterocycles, such as pyrimido[5,4-c]isoquinolines or other nitrogen-containing polycyclic systems. The development of efficient synthetic routes to these novel scaffolds from readily available isoquinoline derivatives is a key area of research in organic and medicinal chemistry. nih.govrsc.org

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for isoquinoline (B145761) frameworks often rely on harsh conditions, expensive transition-metal catalysts, and toxic solvents, which pose environmental and economic challenges. japsonline.com Future research should prioritize the development of sustainable and green synthetic protocols for 5-Methylisoquinolin-3-amine. Key areas of exploration include:

C-H Activation Strategies: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing heterocyclic systems with high atom economy. nih.govresearchgate.net Investigating ruthenium(II) or rhodium(III)-catalyzed C-H functionalization and annulation reactions could provide oxidant-free pathways to the 5-methylisoquinoline core. nih.gov These methods reduce the need for pre-functionalized starting materials, thereby shortening synthetic sequences and minimizing waste.

Photocatalysis and Electrosynthesis: Harnessing visible light or electricity to drive chemical transformations offers a green alternative to conventional thermal methods. nih.gov Research into photocatalytic radical cyclizations could enable the synthesis of the isoquinoline core under mild conditions, often using metal-free organic dyes as catalysts. chemrxiv.org

Flow Chemistry: Continuous flow processing can enhance reaction efficiency, safety, and scalability. researchgate.netresearchgate.net Developing a multi-step continuous flow synthesis for this compound would allow for precise control over reaction parameters, minimize the handling of hazardous intermediates, and facilitate in-line purification, aligning with the principles of green chemistry. nih.govresearchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of isoquinoline alkaloids is a growing field. mit.edu Exploring novel biosynthetic routes, potentially starting from alternative precursors like tryptophan instead of the usual tyrosine, could lead to highly stereospecific and environmentally benign production methods. nih.gov

Green Synthesis StrategyPotential Advantages for this compound Synthesis
C-H ActivationHigh atom economy, reduced reliance on pre-functionalized substrates.
PhotocatalysisUse of renewable energy sources (light), mild reaction conditions.
Flow ChemistryImproved safety, scalability, and process control; reduced waste.
BiocatalysisHigh stereoselectivity, use of aqueous media, biodegradable catalysts.

Exploration of Novel Reactivity Patterns and Selectivity Enhancements

The reactivity of the this compound scaffold is ripe for exploration. The interplay between the electron-donating amine group, the methyl group, and the pyridine (B92270) and benzene (B151609) rings suggests complex and potentially novel chemical behavior.

Regioselective Functionalization: A primary challenge is the selective functionalization of the isoquinoline core. Future work should focus on developing methods for highly regioselective C-H functionalization at various positions. researchgate.netpatonlab.com This would allow for the controlled introduction of a wide range of substituents, creating a diverse library of derivatives. chemrxiv.org For instance, ruthenium- and rhodium-catalyzed reactions have shown promise in achieving high regioselectivity in the synthesis of other substituted isoquinolines. nih.gov

Diastereoselective and Enantioselective Reactions: For derivatives with new stereocenters, developing diastereoselective and enantioselective synthetic methods is crucial. researchgate.net This could involve asymmetric Pictet-Spengler reactions or [3+2] cycloadditions using chiral catalysts or auxiliaries to produce enantiopure compounds for biological evaluation. nih.gov

Novel Cycloaddition Reactions: The isoquinoline core can participate in various cycloaddition reactions. Investigating its behavior in Diels-Alder or other pericyclic reactions could lead to the construction of complex polycyclic frameworks with novel topologies and potential applications in materials science or as intricate drug scaffolds. nih.gov

Reactivity of the Amino Group: The 3-amino group is a key handle for derivatization. Exploring its reactivity beyond simple acylation or alkylation could unlock new synthetic pathways. This could include its use as a directing group in metal-catalyzed reactions or its participation in multicomponent reactions to build molecular complexity rapidly.

Advanced Structural Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be essential for unambiguous structure elucidation.

Multidimensional NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, complex derivatives will require advanced 2D NMR techniques like HMBC, HSQC, and NOESY to establish connectivity and stereochemistry. researchgate.net For chiral derivatives, the use of chiral lanthanide shift reagents in NMR can be a powerful tool for determining enantiomeric purity. chemrxiv.org

Mass Spectrometry Fragmentation Studies: High-resolution mass spectrometry (HRMS) coupled with techniques like collision-induced dissociation (CID) is vital for confirming molecular formulas and understanding fragmentation patterns. nih.gov A systematic investigation of the MS/MS fragmentation behavior of different classes of this compound derivatives would create a valuable database to aid in the rapid identification of related structures in complex mixtures. japsonline.comresearchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including absolute stereochemistry. pharma-iq.com Obtaining crystal structures of key derivatives is crucial for validating synthetic methods and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netrsc.org

Chiral Chromatography: For enantioselective syntheses, the development of robust chiral chromatography methods, using techniques like HPLC or SFC with chiral stationary phases, is necessary for the separation and quantification of enantiomers. researchgate.netjapsonline.com

Characterization TechniqueApplication for this compound Derivatives
2D NMR SpectroscopyElucidation of complex connectivity and stereochemical relationships.
Tandem Mass Spectrometry (MS/MS)Identification of characteristic fragmentation patterns for structural confirmation.
X-ray CrystallographyUnambiguous determination of 3D structure and absolute configuration.
Chiral ChromatographySeparation and quantification of enantiomers from asymmetric reactions.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and SAR/QSAR

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. mit.edumdpi.com These tools can be leveraged to accelerate research related to this compound.

Predictive Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives, potentially identifying pathways that a human chemist might overlook. chemrxiv.org Computational models can also predict the feasibility and regioselectivity of reactions involving heterocyclic aryne intermediates. nih.gov

QSAR and SAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a series of compounds. japsonline.com By building predictive models based on a training set of this compound derivatives, researchers can identify key structural features (descriptors) that correlate with a desired biological effect, such as enzyme inhibition. nih.govnih.gov This allows for the rational design of new, more potent analogues.

In Silico Screening and Property Prediction: Machine learning models can be trained to predict various properties of virtual compounds, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com This enables the in silico screening of large virtual libraries of this compound derivatives to prioritize candidates for synthesis, saving significant time and resources. nih.gov

Discovery of New Academic Applications beyond Current Scope

While the primary focus for isoquinoline derivatives is often medicinal chemistry, the unique electronic and structural properties of the this compound scaffold could be exploited in other academic and industrial fields.

Materials Science: The rigid, planar isoquinoline core, combined with its potential for functionalization, makes it an attractive candidate for the development of novel organic electronic materials. Derivatives could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes, or components of conductive polymers.

Organocatalysis: The presence of both a basic nitrogen atom within the ring and an exocyclic amino group suggests that derivatives of this compound could function as organocatalysts. Chiral versions could be explored for their potential to catalyze asymmetric reactions.

Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands for metal ions. Research into the coordination chemistry of this compound could lead to the development of new catalysts, metal-organic frameworks (MOFs), or sensors for specific metal ions.

Elucidation of Broader Mechanistic Principles Governing Isoquinoline Reactivity

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for the rational design of new reactions and the optimization of existing ones.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and rationalize observed regioselectivity. Such studies could elucidate the mechanisms of novel C-H activation or cycloaddition reactions involving the isoquinoline core.

Kinetic and Isotopic Labeling Studies: Experimental studies, including reaction kinetics and the use of isotopically labeled substrates, can provide valuable evidence for proposed reaction mechanisms. These studies can help to identify rate-determining steps and clarify the roles of catalysts and intermediates.

Trapping of Reactive Intermediates: For reactions that proceed through transient species, such as organometallic intermediates or radicals, experiments designed to trap and characterize these intermediates can provide direct insight into the reaction mechanism.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for innovation across multiple chemical disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.